5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione
Description
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5-position and a 2,4-dimethylphenyl group at the 2-position.
Properties
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific synthetic route for this compound may involve the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the isoindoline-1,3-dione nucleus.
Substitution: Attachment of the 2,4-dimethylphenyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the compound to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example:
Dopamine Receptor Modulation: The compound may act as a ligand for dopamine receptors, influencing neurotransmission and potentially exhibiting antipsychotic effects.
β-Amyloid Protein Aggregation Inhibition:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione include:
- 5-Bromo-2-isopropylisoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(5-Bromo-pentyl)-isoindole-1,3-dione
Uniqueness
The uniqueness of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the 2,4-dimethylphenyl group and the bromine atom at the 5-position differentiates it from other isoindoline-1,3-dione derivatives, leading to unique biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
